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Compound of Interest

Compound Name: Erteberel

Cat. No.: B1671057 Get Quote

For Research Use Only. Not for use in humans.

Erteberel, also known as LY500307, is a potent and selective synthetic, nonsteroidal agonist

for the estrogen receptor beta (ERβ).[1] It has been investigated in preclinical and clinical

studies for various conditions, including benign prostatic hyperplasia, schizophrenia, and

glioblastoma.[1][2] Development for its initial indications was discontinued.[1] These notes

provide a summary of its use in research settings.

Mechanism of Action
Erteberel is a selective agonist of Estrogen Receptor β (ERβ).[3] Upon binding, the activated

ERβ complex can modulate the expression of target genes. This interaction can lead to various

cellular outcomes, including the induction of apoptosis, cell cycle arrest, and modulation of

DNA damage response pathways.[4][5] In some cancer cell types, Erteberel's activation of

ERβ has been shown to induce R-loop formation, leading to DNA damage.[6]

Quantitative Data Summary
The following tables summarize the in vitro and in vivo pharmacological data for Erteberel.

Table 1: In Vitro Activity of Erteberel

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b1671057?utm_src=pdf-interest
https://www.benchchem.com/product/b1671057?utm_src=pdf-body
https://en.wikipedia.org/wiki/Erteberel
https://en.wikipedia.org/wiki/Erteberel
https://www.caymanchem.com/product/22130/erteberel
https://en.wikipedia.org/wiki/Erteberel
https://www.benchchem.com/product/b1671057?utm_src=pdf-body
https://www.selleckchem.com/products/LY500307.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC4850367/
https://pubmed.ncbi.nlm.nih.gov/27126081/
https://www.benchchem.com/product/b1671057?utm_src=pdf-body
https://synapse.patsnap.com/drug/b5741fed864c49f6bf9b3975642c2325
https://www.benchchem.com/product/b1671057?utm_src=pdf-body
https://www.benchchem.com/product/b1671057?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1671057?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Receptor Value Assay Details

Binding Affinity (Ki) Human ERα 2.68 nM

Competitive binding

assay with ³H-

estradiol.[3]

Human ERβ 0.19 nM

Competitive binding

assay with ³H-

estradiol.[3]

Functional Potency

(EC₅₀)
Human ERα 19.4 nM

Transcriptional assay

in cotransfected

human prostate

cancer PC3 cells.[3]

Human ERβ 0.66 nM

Transcriptional assay

in cotransfected

human prostate

cancer PC3 cells.[3]

Selectivity ERβ vs ERα 14-fold (Binding)
Based on Ki values.[1]

[3]

ERβ vs ERα 32-fold (Functional)
Based on EC₅₀

values.[1][3]

Efficacy ERα / ERβ >90% (Full Agonist)
Transcriptional assay

in PC3 cells.[3]

Table 2: In Vivo Dosage and Administration of Erteberel
in Animal Models
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Animal Model
Disease/Indica
tion

Dosage
Administration
Route &
Schedule

Key Findings

CD-1 Mice

Benign Prostatic

Hyperplasia

(BPH) Model

0.01 - 0.05

mg/kg

Oral gavage,

daily for 7 days

Dose-dependent

reduction in

prostate weight;

no effect on

testes/seminal

vesicle weight.[3]

[7]

Athymic Mice

Ovarian Cancer

Xenograft

(OVCAR-3 cells)

5 mg/kg
Oral, daily for 28

days

Reduced

proliferation (Ki-

67) and

increased

apoptosis

(TUNEL) in

tumors.[8]

Ovariectomized

Mice

Glioblastoma

(GBM)

Orthotopic Model

(U251 cells)

5 mg/kg Oral
Reduced tumor

growth.[2]

Syngeneic Mice
Glioma Model

(GL26 cells)
5 mg/kg/day

Oral, for 40-50

days

Improved overall

survival.[8]

Table 3: No-Observed-Adverse-Effect Levels (NOAELs)
Species Study Type NOAEL

Rat (Male) Fertility 1 mg/kg/day[7]

Rat (Female)
Fertility and Embryo-fetal

Development
0.3 mg/kg/day[7]

Rabbit Embryo-fetal Development 25 mg/kg/day[7]
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Experimental Protocols
In Vitro ERβ/ERα Competitive Binding Assay
This protocol is adapted from methodologies used to characterize the binding affinity of

Erteberel.[7]

Objective: To determine the binding affinity (Ki) of Erteberel for ERα and ERβ.

Materials:

Recombinant full-length human ERα and ERβ proteins.[3]

³H-estradiol (radioligand).

Erteberel (test compound).

17-β Estradiol (for non-specific binding).

Assay Buffer: 50mM HEPES (pH 7.5), 1.5mM EDTA, 150mM NaCl, 10% glycerol, 1mg/ml

ovalbumin, 5mM DTT.[7]

Dextran-coated charcoal (DCC) buffer.[7]

Scintillation fluid.

96-well plates.

Procedure:

Prepare serial dilutions of Erteberel at 10 different concentrations.

In a 96-well plate, add 0.025 µCi/well ³H-estradiol and 10 ng/well of either ERα or ERβ

receptor in assay buffer.

Add the various concentrations of the test compound (Erteberel) to the wells.

For determining non-specific binding, add 1 µM of unlabeled 17-β Estradiol to control wells.
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Incubate the plate for 4 hours at room temperature to allow binding to reach equilibrium.

To separate bound from free radioligand, add 70 µl of cold DCC buffer to each well.

Mix the plates for 8 minutes on an orbital shaker at 4°C.

Centrifuge the plates at 3,000 rpm for 10 minutes at 4°C.

Transfer 120 µl of the supernatant (containing the bound radioligand) to a new plate.

Add 175 µl of scintillation fluid to each well, seal the plate, and shake vigorously.

Read the plate in a scintillation counter (e.g., Wallac Microbeta counter).

Calculate IC₅₀ values from the competition curve and convert to Ki values using the Cheng-

Prusoff equation.[7]

In Vivo Administration Protocol for BPH Mouse Model
This protocol is based on studies evaluating Erteberel in a mouse model of benign prostatic

hyperplasia.[3]

Objective: To assess the in vivo efficacy of Erteberel on prostate weight.

Materials:

Erteberel (LY500307).

Vehicle (e.g., 5% DMSO in corn oil).[3]

CD-1 mice.

Oral gavage needles.

Formulation Preparation (Example for 1 mL):

Prepare a stock solution of Erteberel in DMSO (e.g., 9 mg/mL).

Add 50 µL of the clear DMSO stock solution to 950 µL of corn oil.
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Mix evenly. The final solution contains 5% DMSO.

This working solution should be used immediately for optimal results.[3]

Procedure:

House CD-1 mice under standard laboratory conditions.

Randomly assign mice to treatment groups (e.g., vehicle, 0.01 mg/kg, 0.025 mg/kg, and 0.05

mg/kg Erteberel).

Administer the assigned treatment daily via oral gavage for 7 consecutive days.

On day 8, euthanize the mice.

Carefully dissect the prostate gland and measure its wet weight.

Compare the prostate weights between the treatment groups and the vehicle control group

to determine efficacy.

Cell Viability (MTT) Assay for Glioblastoma Cells
This protocol describes the use of Erteberel to assess its effect on the viability of glioblastoma

(GBM) cells.[4]

Objective: To determine the effect of Erteberel on the viability of GBM cells.

Materials:

GBM cell lines (e.g., U87, U251).[4]

Normal human astrocytes (as control).[4]

Phenol red-free DMEM supplemented with 5% dextran-charcoal treated FBS.[4]

Erteberel (LY500307).

Vehicle (e.g., DMSO).
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MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

DMSO for solubilization.

96-well plates.

Procedure:

Seed GBM cells or astrocytes in 96-well plates at a density of 2 x 10³ cells/well.

Allow cells to attach overnight.

Treat the cells with varying concentrations of Erteberel (e.g., 0.25-10 µM) or vehicle control.

[8]

Incubate the cells for 72 hours.

Add MTT solution to each well and incubate for 4 hours, allowing viable cells to form

formazan crystals.

Remove the media and solubilize the formazan crystals in DMSO.

Measure the optical density using a microplate reader at the appropriate wavelength.

Calculate cell viability as a percentage relative to the vehicle-treated control cells.
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Caption: Mechanism of action for Erteberel (LY500307).
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Experimental Workflow: In Vivo Efficacy Study
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4. Data Analysis
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Caption: General workflow for an in vivo efficacy study.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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